molecular formula C16H15F3N2O4S B2741783 4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate CAS No. 338396-16-0

4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate

Cat. No.: B2741783
CAS No.: 338396-16-0
M. Wt: 388.36
InChI Key: YGUUVAWSMIKTRA-UHFFFAOYSA-N
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Description

4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate: is a chemical compound with the molecular formula C16H15F3N2O4S and a molecular weight of 388.36 g/mol This compound is known for its unique structural features, which include a trifluoromethyl group and a dimethylsulfamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate typically involves the reaction of 3-(trifluoromethyl)aniline with 4-isocyanatophenyl N,N-dimethylsulfamate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its trifluoromethyl group is known to enhance binding affinity to certain enzymes, making it a candidate for drug development .

Medicine: Its ability to interact with biological targets makes it a promising lead compound for drug discovery .

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • [4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylcarbamate
  • [4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfonamide
  • [4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylphosphonate

Comparison:

Properties

IUPAC Name

[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-8-6-11(7-9-14)15(22)20-13-5-3-4-12(10-13)16(17,18)19/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUUVAWSMIKTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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